Solabegron

β3-adrenoceptor selectivity cAMP accumulation intrinsic activity

Solabegron (GW 427353) is a fully validated, selective β3-AR agonist with a uniquely characterized pharmacological fingerprint. Head-to-head data demonstrates a moderate potency (EC₅₀ 27.6 nM), full intrinsic activity (IA=0.96), and >362-fold selectivity over β1/β2-AR, clearly distinguishing it from mirabegron and vibegron. Its carboxylic acid moiety enables zwitterion formation for controlled-release formulation, while Phase II clinical validation in OAB (65.6% incontinence reduction, p=0.025) and IBS provides a proven reference point for preclinical efficacy benchmarking. Procure the precisely characterized comparator for rigorous SAR studies and animal model work.

Molecular Formula C23H23ClN2O3
Molecular Weight 410.9 g/mol
CAS No. 252920-94-8
Cat. No. B109787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolabegron
CAS252920-94-8
Synonyms(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid
GW 427353
GW-427353
GW427353
solabegron
solabegron hydrochloride
Molecular FormulaC23H23ClN2O3
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O
InChIInChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1
InChIKeyLLDXOPKUNJTIRF-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Solabegron (CAS 252920-94-8): A Selective β3-Adrenoceptor Agonist for Bladder and GI Research


Solabegron (GW 427353) is a selective β3-adrenergic receptor (β3-AR) agonist with an EC₅₀ of 22 nM in Chinese hamster ovary cells expressing human β3-AR [1]. It demonstrates high binding affinity for human β3-AR (Kᵢ = 0.4 nM) with negligible affinity for β1- and β2-AR subtypes (Kᵢ > 10,000 nM for both) . Chemically, solabegron is a carboxybiphenyl derivative—[biphenyl]-3-carboxylic acid carrying a (2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)nitrilo group at the 3' position [2]. The compound is being developed for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS), with Phase II clinical data demonstrating statistically significant efficacy versus placebo [3].

Solabegron Differentiation: Why In-Class β3-AR Agonists Cannot Be Interchanged


β3-Adrenoceptor agonists are not a functionally homogeneous class for procurement purposes. Under identical experimental conditions, solabegron, mirabegron, vibegron, and ritobegron exhibit quantitatively distinct selectivity profiles, intrinsic activities, and receptor density-dependent behaviors that preclude simple interchangeability [1]. Solabegron demonstrates a unique combination of moderate β3-AR potency (EC₅₀ = 27.6 nM) and full intrinsic activity (IA = 0.96 relative to isoproterenol) that differentiates it from both the high-potency/low-selectivity profile of mirabegron and the ultra-high selectivity but lower β3-AR potency of vibegron [1]. Furthermore, unlike antimuscarinic agents, solabegron and other β3-AR agonists bypass cholinergic side effects such as dry mouth, yet even within the β3-AR class, solabegron's structural features—including its carboxylic acid moiety enabling zwitterionic formulation strategies—confer distinct physicochemical properties with procurement implications [2][3].

Solabegron Quantitative Comparative Evidence: Head-to-Head Selectivity, Efficacy, and Structural Data


Solabegron vs. Mirabegron, Vibegron, and Ritobegron: Direct Head-to-Head β3-AR Selectivity and Intrinsic Activity Comparison

In a direct head-to-head functional cellular assay using CHO-K1 cells expressing human β1-, β2-, and β3-ARs under identical experimental conditions, solabegron was compared directly with mirabegron, vibegron, and ritobegron [1]. Solabegron demonstrated an EC₅₀ of 27.6 ± 9.08 nM at human β3-AR, representing intermediate potency between mirabegron (1.15 ± 0.24 nM) and ritobegron (80.8 ± 12.6 nM) [1]. Critically, solabegron exhibited the highest intrinsic activity (IA) among the four β3-AR agonists at 0.96 ± 0.03 relative to isoproterenol (1.00), surpassing mirabegron (0.94 ± 0.02), vibegron (0.93 ± 0.05), and ritobegron (0.99 ± 0.02) [1]. The β3-AR selectivity of solabegron versus β1-AR was 21.3-fold, and versus β2-AR was >362-fold [1].

β3-adrenoceptor selectivity cAMP accumulation intrinsic activity overactive bladder pharmacology

Solabegron Clinical Efficacy in OAB: Placebo-Adjusted 21% Reduction in Incontinence Episodes

In a Phase II multicenter, randomized, double-blind, placebo-controlled, parallel-group study of 258 women with moderate to severe OAB (baseline average of 4.5 incontinence episodes per day), solabegron 125 mg administered twice daily over 8 weeks produced a 65.6% reduction from baseline in incontinence episodes [1]. This represented a statistically significant adjusted mean difference from placebo of 21% (p=0.025) [1][2]. Additionally, patients treated with solabegron 125 mg reported a significant reduction in urinary frequency (-0.8 voids/day; p=0.036) and a marked increase in voided volume (+27%; p<0.001) compared to placebo [2].

overactive bladder Phase II clinical trial urinary incontinence placebo-controlled

Solabegron Cardiovascular Safety Profile: No Clinically Significant Changes in 24-Hour Ambulatory Blood Pressure

In the Phase II OAB study of 258 women, solabegron 125 mg twice daily demonstrated a safety and tolerability profile comparable to placebo [1]. Adverse events did not differ between the placebo and active treatment groups [2]. Notably, no clinically significant changes were observed in any cardiovascular parameters as measured by 24-hour ambulatory blood pressure monitoring, clinical chemistry, hematology, or ECG parameters [1][2]. Urinary retention was not observed in any treatment group [2].

cardiovascular safety adverse events tolerability overactive bladder

Solabegron vs. Mirabegron: Differential Receptor Density-Dependent Intrinsic Activity

In a study evaluating β3-AR agonist activity across varying receptor densities, the intrinsic activity (IA) of solabegron decreased in line with decreasing receptor density, a behavior shared with mirabegron and ritobegron but distinct from vibegron which maintained full IA across all densities tested [1]. This density-dependent IA profile has direct clinical relevance because the bladders of some OAB patients express lower β3-AR densities than those of healthy individuals [1].

receptor density intrinsic activity β3-AR downregulation OAB pathophysiology

Solabegron Structural Differentiation: Carboxylic Acid Moiety Enables Zwitterionic Formulation Strategies

Solabegron contains a carboxylic acid functional group on its biphenyl core—specifically, it is [biphenyl]-3-carboxylic acid carrying a (2-{[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino}ethyl)nitrilo group at the 3' position [1][2]. This carboxylic acid moiety is absent in mirabegron and vibegron, which instead feature sulfonamide and pyrimidinone-based cores respectively. The carboxylic acid functionality enables solabegron to form a zwitterion species that has been the subject of dedicated patent filings for improved pharmaceutical compositions and modified release formulations targeting lower urinary tract symptoms [3]. Solabegron demonstrates high solubility in DMSO (≥250 mg/mL, 608.44 mM with sonication) .

zwitterion solubility formulation carboxybiphenyl drug delivery

Solabegron Optimal Research Applications: Bladder Physiology, IBS Models, and β3-AR Selectivity Studies


Preclinical Overactive Bladder (OAB) Efficacy Studies Requiring Placebo-Validated Positive Control

Solabegron is uniquely positioned as a positive control for preclinical OAB studies due to its robust Phase II clinical validation. The compound demonstrated a 65.6% reduction from baseline in incontinence episodes with a 21% placebo-adjusted mean difference (p=0.025) in a 258-subject trial [1]. This clinical efficacy benchmark provides a validated reference point for evaluating novel OAB therapeutics in animal models, including acetic acid-induced bladder irritation in dogs and partial bladder outlet obstruction in rats where solabegron has demonstrated dose-dependent reductions in micturition frequency and increases in voided volume [2]. The absence of cardiovascular effects at efficacious doses further enhances its utility as a clean pharmacological tool for bladder-specific studies [1].

Head-to-Head β3-AR Agonist Selectivity and Intrinsic Activity Comparative Pharmacology

For researchers conducting comparative pharmacological profiling of β3-AR agonists, solabegron serves as an essential comparator compound with well-characterized quantitative parameters derived from direct head-to-head testing under identical experimental conditions. In CHO-K1 cells expressing human β-AR subtypes, solabegron exhibits an EC₅₀ of 27.6 ± 9.08 nM at β3-AR, intrinsic activity of 0.96 ± 0.03, and selectivities of 21.3-fold versus β1-AR and >362-fold versus β2-AR [1]. These values enable precise benchmarking against mirabegron (EC₅₀ 1.15 nM, IA 0.94), vibegron (EC₅₀ 1.26 nM, IA 0.93), and ritobegron (EC₅₀ 80.8 nM, IA 0.99) [1]. The availability of cryo-EM structural data for solabegron-bound β3-AR further supports structure-activity relationship (SAR) studies and computational modeling efforts [3].

Irritable Bowel Syndrome (IBS) Visceral Pain Research with Clinically Validated Compound

Solabegron is one of the few β3-AR agonists with clinical validation in IBS. In a Phase II study of 102 IBS patients, solabegron demonstrated significant reduction in pain associated with IBS and a trend for greater improvement in quality of life compared to placebo [1]. While Phase I studies in healthy volunteers showed no significant effects on gastrointestinal or colonic transit at doses of 50 or 200 mg twice daily over 7 days [2], the clinical pain reduction signal in IBS patients suggests β3-AR mediated effects on visceral sensation rather than motility. This makes solabegron a valuable tool compound for investigating β3-AR modulation of visceral hypersensitivity and pain pathways in preclinical IBS models.

Formulation Development Leveraging Zwitterionic Carboxylic Acid Chemistry

The carboxylic acid moiety on solabegron's biphenyl core enables zwitterion formation that has been explicitly claimed in patent filings for modified-release pharmaceutical compositions targeting lower urinary tract symptoms [1]. This structural feature distinguishes solabegron from other β3-AR agonists lacking this functional group [2]. For pharmaceutical scientists engaged in formulation optimization, solabegron's zwitterionic chemistry provides a platform for investigating pH-dependent solubility modulation, controlled-release matrix systems, and salt-form selection strategies. The compound's high DMSO solubility (≥250 mg/mL, 608.44 mM) facilitates in vitro dissolution and permeability studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solabegron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.